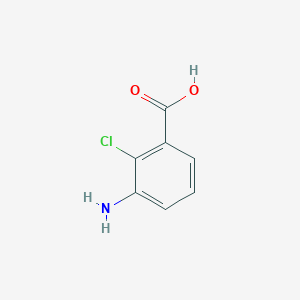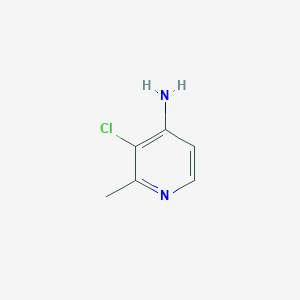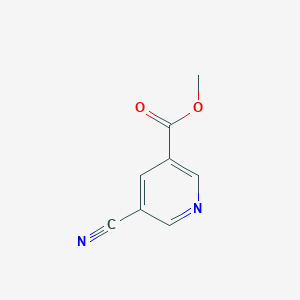
Batanopride hydrochloride
Übersicht
Beschreibung
Batanopride hydrochloride, also known as BMY-25801, is a compound belonging to the benzamide class. It acts as a selective 5-hydroxytryptamine 3 receptor antagonist. Initially developed as an antiemetic drug to reduce nausea during cancer chemotherapy, it was never approved for medical use due to dose-limiting side effects, including hypotension and long QT syndrome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Batanopride hydrochloride involves several steps:
Demethylation: 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide is demethylated using sodium ethanethiolate in hot dimethylformamide (DMF) to produce the hydroxy compound.
Acylation: The hydroxy compound is then acylated with 3-chloro-2-butanone in the presence of potassium carbonate and sodium iodide in DMF to yield 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(1-methyl-2-oxopropoxy)benzamide.
Hydrochloride Formation: Finally, this compound is treated with hydrochloric acid to furnish this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Batanopridhydrochlorid unterliegt mehreren Arten chemischer Reaktionen:
Intramolekulare Cyclisierung: In saurer Umgebung (pH 2-6) unterliegt es einer intramolekularen Cyclisierung, gefolgt von Dehydratisierung, um 2,3-Dimethylbenzofuran zu bilden.
Spaltung der Alkyletherbindung: In alkalischer Umgebung (pH 6-10) ist die Spaltung der C-O-Alkyletherbindung der Hauptweg des Abbaus.
Häufige Reagenzien und Bedingungen
Saurer Medien: Intramolekulare Cyclisierung und Dehydratisierung verlaufen schnell.
Alkalischer Medien: Die Spaltung der C-O-Alkyletherbindung ist die vorherrschende Reaktion.
Hauptprodukte
2,3-Dimethylbenzofuran: In saurem Medium gebildet.
Spaltungsprodukte: In alkalischem Medium gebildet.
Wissenschaftliche Forschungsanwendungen
Batanopridhydrochlorid wurde vor allem wegen seiner Antiemetika-Eigenschaften untersucht. Es wurde zur Reduzierung von Übelkeit während der Chemotherapie getestet. Trotz seines Potenzials wurde es aufgrund erheblicher Nebenwirkungen nicht für die medizinische Anwendung zugelassen .
Wirkmechanismus
Batanopridhydrochlorid wirkt als selektiver 5-Hydroxytryptamin-3-Rezeptor-Antagonist. Dieser Mechanismus beinhaltet die Blockierung der 5-Hydroxytryptamin-3-Rezeptoren, die am Brechreflex beteiligt sind. Durch die Hemmung dieser Rezeptoren kann Batanopridhydrochlorid durch Chemotherapie induzierte Übelkeit und Erbrechen verhindern .
Wirkmechanismus
Batanopride hydrochloride acts as a selective 5-hydroxytryptamine 3 receptor antagonist. This mechanism involves blocking the 5-hydroxytryptamine 3 receptors, which are involved in the vomiting reflex. By inhibiting these receptors, this compound can prevent nausea and vomiting induced by chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Metoclopramid: Ein weiteres Benzamidderivat, das als Antiemetikum verwendet wird.
Ondansetron: Ein selektiver 5-Hydroxytryptamin-3-Rezeptor-Antagonist, der zur Vorbeugung von Übelkeit und Erbrechen verwendet wird, die durch Chemotherapie verursacht werden.
Einzigartigkeit
Batanopridhydrochlorid ist aufgrund seiner spezifischen Rezeptorantagonisierung und seines anfänglichen Versprechens in klinischen Studien einzigartig. seine Nebenwirkungen, wie Hypotonie und Long-QT-Syndrom, begrenzen seinen Einsatz im Vergleich zu anderen Antiemetika wie Metoclopramid und Ondansetron .
Eigenschaften
CAS-Nummer |
102670-59-7 |
|---|---|
Molekularformel |
C17H27Cl2N3O3 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride |
InChI |
InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H |
InChI-Schlüssel |
CUTCEGXKJDBAFQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
Synonyme |
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide batanopride batanopride hydrochloride BMY 25801 BMY-25801 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
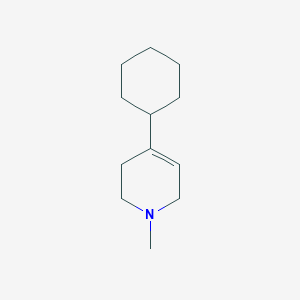
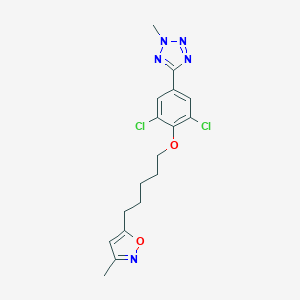
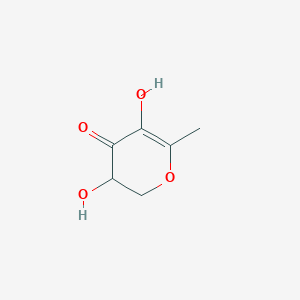
![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)
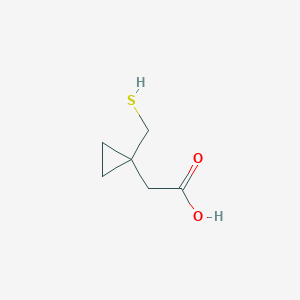
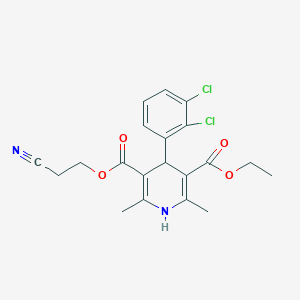
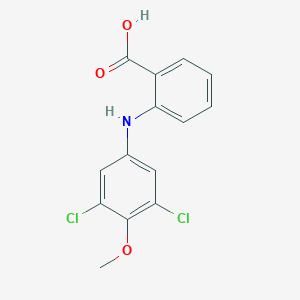
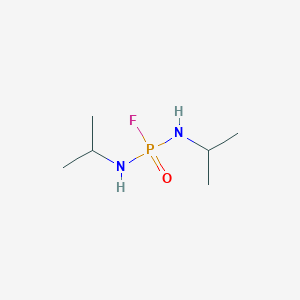
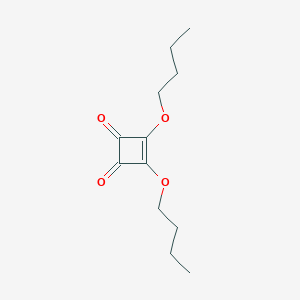
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
